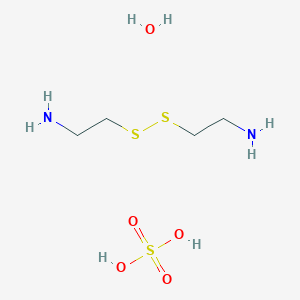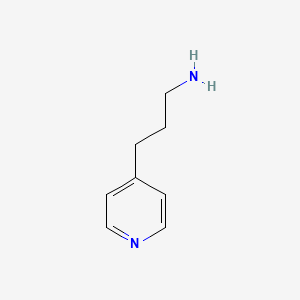
3-(吡啶-4-基)丙-1-胺
概述
描述
“3-(Pyridin-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 30532-36-6 and a molecular weight of 136.2 . It has a linear formula of C8H12N2 .
Synthesis Analysis
The synthesis of “3-(Pyridin-4-yl)propan-1-amine” involves a reaction with sodium hydroxide and hydrazine hydrate in methanol and chloroform . The reaction mixture is refluxed for three hours, then an insoluble matter is filtered out, and the filtrate is concentrated under reduced pressure. Chloroform and a 4 N aqueous sodium hydroxide solution are added to the residue, layers are separated, and the organic layer is dried over sodium sulfate. The organic layer is concentrated under reduced pressure and then distilled under reduced pressure to give the compound as a colorless oily matter .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)propan-1-amine” is represented by the InChI Code: 1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 .
Chemical Reactions Analysis
“3-(Pyridin-4-yl)propan-1-amine” can be used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .
Physical And Chemical Properties Analysis
“3-(Pyridin-4-yl)propan-1-amine” is a light yellow to red-brown liquid . It has a boiling point of 248.2°C at 760 mmHg .
科学研究应用
Pharmacology: Antiviral and Antimicrobial Agent Synthesis
3-(Pyridin-4-yl)propan-1-amine has been utilized in the synthesis of various pharmacologically active compounds. Notably, it serves as a precursor in the creation of 1,2,4-triazines, which exhibit a range of biological activities, including antiviral properties . This makes it a valuable compound in the development of new medications for diseases like smallpox.
Material Science: Catalyst in Organic Synthesis
In material science, this compound is used as a catalyst for organic synthesis transformations. It plays a crucial role in the intramolecular nucleophilic cyclization process, leading to the production of complex organic structures such as tetrahydro-5H-pyrido[2,3-b]azepine .
Chemical Synthesis: Intermediate for Heterocyclic Compounds
The amine is a key intermediate in the synthesis of heterocyclic compounds, which are foundational structures for many pharmaceuticals. Its involvement in the synthesis of imidazole derivatives, which have a wide range of therapeutic potentials, is of particular interest .
Biochemistry: Enzyme Inhibition
In biochemistry, 3-(Pyridin-4-yl)propan-1-amine is involved in the study of enzyme inhibitors. Its structural properties allow for the exploration of its binding affinity to various enzymes, aiding in the understanding of biochemical pathways and the development of targeted therapies .
Analytical Chemistry: Chromatography and Spectroscopy
This compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatographic and spectroscopic methods. Its well-defined physical and chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to analyze complex mixtures .
Environmental Applications: Research Chemical for Synthesis
3-(Pyridin-4-yl)propan-1-amine is employed as a research chemical in environmental applications. It is used in the synthesis of compounds that can be further evaluated for their environmental impact, biodegradability, and potential as green chemicals .
安全和危害
未来方向
属性
IUPAC Name |
3-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURFPUSNTWSSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559221 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-yl)propan-1-amine | |
CAS RN |
30532-36-6 | |
| Record name | 3-(Pyridin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-4-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,1,1,3,3-Hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine](/img/structure/B1591442.png)
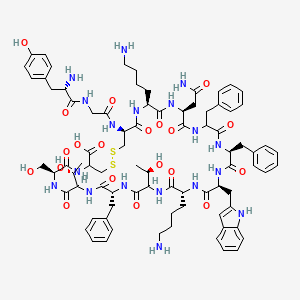

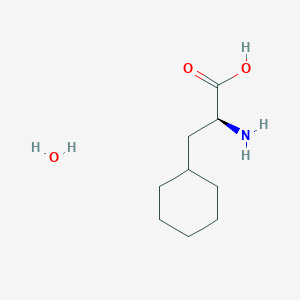
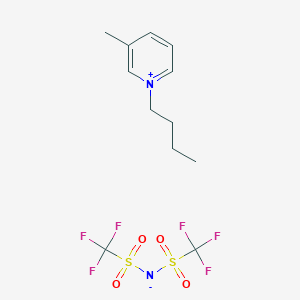


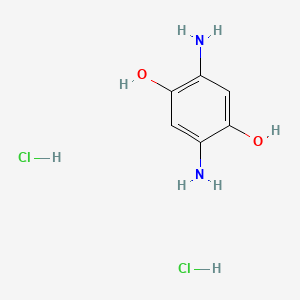
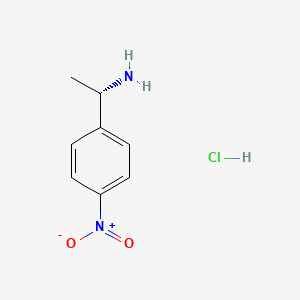
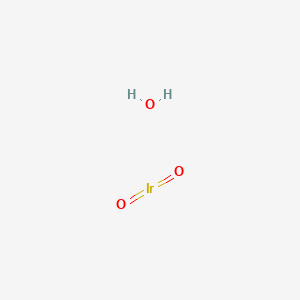
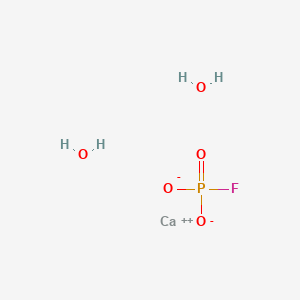
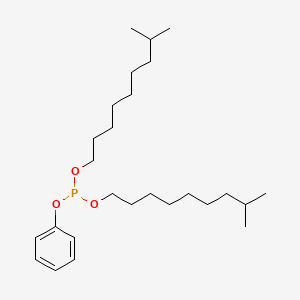
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)
